molecular formula C8H8F2O B13093315 (2,3-Difluoro-6-methylphenyl)methanol

(2,3-Difluoro-6-methylphenyl)methanol

Cat. No.: B13093315
M. Wt: 158.14 g/mol
InChI Key: YHDCOCPYXBMFCV-UHFFFAOYSA-N
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Description

(2,3-Difluoro-6-methylphenyl)methanol is an organic compound with the molecular formula C8H8F2O It is a fluorinated aromatic alcohol, characterized by the presence of two fluorine atoms and a methyl group on the benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-6-methylphenyl)methanol typically involves the fluorination of a suitable precursor, followed by the introduction of the hydroxymethyl group. One common method is the nucleophilic aromatic substitution reaction, where a precursor such as 2,3-difluoro-6-methylbenzaldehyde is treated with a reducing agent like sodium borohydride (NaBH4) in the presence of a solvent like methanol. The reaction proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-6-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2,3-Difluoro-6-methylbenzaldehyde or 2,3-Difluoro-6-methylbenzoic acid.

    Reduction: 2,3-Difluoro-6-methylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3-Difluoro-6-methylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (2,3-Difluoro-6-methylphenyl)methanol exerts its effects depends on the specific application. In biochemical studies, the fluorine atoms can interact with biological molecules, altering their behavior and providing insights into their function. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzyl alcohol: Lacks the methyl group, resulting in different chemical properties.

    2,3-Difluoro-6-methylbenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.

    2,3-Difluoro-6-methylbenzoic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

(2,3-Difluoro-6-methylphenyl)methanol is unique due to the combination of fluorine atoms, a methyl group, and a hydroxymethyl group on the benzene ring. This unique structure imparts specific chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2,3-difluoro-6-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDCOCPYXBMFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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